
(5-Bromoquinazolin-8-yl)methanol
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Overview
Description
(5-Bromoquinazolin-8-yl)methanol is a chemical compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 8-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoquinazolin-8-yl)methanol typically involves the bromination of quinazoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-bromoanthranilic acid with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromoquinazolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or sodium azide under basic conditions.
Major Products Formed
Oxidation: 5-Bromoquinazolin-8-carboxylic acid.
Reduction: Quinazolin-8-ylmethanol.
Substitution: 5-Aminoquinazolin-8-ylmethanol or 5-Nitroquinazolin-8-ylmethanol.
Scientific Research Applications
(5-Bromoquinazolin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromoquinazolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinazoline: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Quinazolin-8-ylmethanol: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Aminoquinazolin-8-ylmethanol: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness
(5-Bromoquinazolin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Q & A
Q. What are the common synthetic routes for (5-Bromoquinazolin-8-yl)methanol, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves bromination of quinazoline precursors followed by hydroxymethylation. For example, reacting 5-bromoanthranilic acid with formaldehyde under acidic conditions (e.g., HCl in methanol) yields the compound . Solvent choice (polar aprotic vs. protic) and catalyst type (e.g., Lewis acids) significantly affect reaction efficiency.
Advanced Question
Optimizing regioselectivity during bromination requires controlled temperature (0–5°C) and stoichiometric bromine sources (e.g., NBS vs. Br₂). Side reactions, such as over-bromination or ring-opening, can be mitigated using protecting groups for the hydroxymethyl moiety. Kinetic studies using in situ NMR or HPLC monitoring are recommended to track intermediates .
Q. How can structural ambiguities in this compound derivatives be resolved?
Basic Question
Standard characterization includes 1H/13C NMR, FT-IR, and mass spectrometry. The hydroxymethyl group’s resonance at δ~4.5–5.0 ppm in 1H NMR is diagnostic, while bromine’s mass isotope pattern confirms molecular weight .
Advanced Question
X-ray crystallography or NOESY experiments clarify positional isomerism in substituted quinazolines. For example, differentiating 5-bromo vs. 8-bromo isomers requires analyzing coupling constants in 1H NMR or computational modeling (DFT) to predict spectral patterns .
Q. What strategies address contradictory bioactivity data for this compound in antimicrobial assays?
Basic Question
Variability may stem from assay conditions (e.g., bacterial strain, solvent DMSO concentration). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to validate results .
Advanced Question
Mechanistic studies (e.g., target enzyme inhibition assays) resolve discrepancies. For instance, conflicting MIC values against S. aureus may reflect differential penetration through cell walls. Pair bioactivity data with molecular docking to assess target binding affinity .
Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization?
Basic Question
The hydroxymethyl group enables oxidation to carboxylic acids (using KMnO₄) or esterification (with acyl chlorides). These reactions are pivotal for generating prodrugs or polymerizable monomers .
Advanced Question
Steric hindrance from the bromine atom at C5 affects nucleophilic substitution at C7. Computational studies (e.g., Fukui indices) predict reactive sites, guiding selective functionalization. For example, Pd-catalyzed cross-coupling at C5-Br retains the hydroxymethyl group for further modification .
Q. What orthogonal techniques validate purity in complex reaction mixtures?
Basic Question
HPLC with UV detection (λ~254 nm) and TLC (silica, ethyl acetate/hexane) are standard. Purity >95% is achievable via column chromatography with gradient elution .
Advanced Question
High-resolution LC-MS or GC-MS detects trace impurities (e.g., dehalogenated byproducts). For chiral derivatives, chiral stationary-phase HPLC or circular dichroism confirms enantiomeric excess .
Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Advanced Question
QSPR models (e.g., SwissADME) predict logP, solubility, and metabolic stability. Molecular dynamics simulations assess blood-brain barrier permeability, critical for CNS-targeted derivatives. ADMET profiling reduces attrition in early drug discovery .
Q. What experimental designs reconcile contradictory cytotoxicity data across cell lines?
Advanced Question
Use isogenic cell lines to isolate genetic factors (e.g., p53 status). Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis. Combine with transcriptomics to identify resistance pathways (e.g., ABC transporters) .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
(5-bromoquinazolin-8-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-3,5,13H,4H2 |
InChI Key |
KMGJDOSWEWSDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1CO)Br |
Origin of Product |
United States |
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